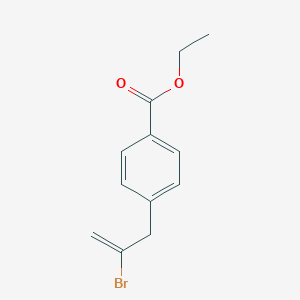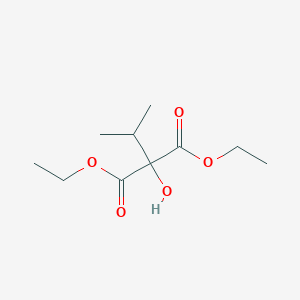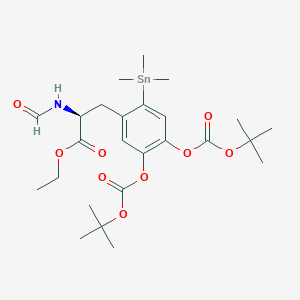
N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester
Vue d'ensemble
Description
This compound appears to be a derivative of phenylalanine, which is an essential amino acid. The presence of the trimethylstannyl group suggests that it might be used in Stille coupling reactions, a powerful tool in organic synthesis1.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of protection and deprotection steps, as well as coupling reactions1.
Molecular Structure Analysis
The molecular structure of similar compounds has been studied extensively. For example, the crystal and molecular structure of morpholine biguanide hydrobromide was determined using X-ray diffraction1.Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions that are crucial for their application in medicinal chemistry1.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by their molecular structure1.Applications De Recherche Scientifique
Synthesis of PET Tracers
This compound is used in the synthesis of PET (Positron Emission Tomography) tracers, particularly 6-[18F]fluoro-L-DOPA. This tracer is essential in studying neurodegenerative diseases by tracking cerebral dopamine metabolism. The synthesis process involves a four-step chemical synthesis, yielding a highly pure product suitable for PET applications (Dollé et al., 1998).
Preparation of 6-[18F]Fluoro-L-m-tyrosine
Another significant application is in preparing 6-[18F]Fluoro-L-m-tyrosine ([18F]FMT), a PET tracer for dopaminergic function in movement disorders. This compound acts as a precursor in the electrophilic preparation of [18F]FMT, leading to a product comparable in quality and yield to existing precursors (VanBrocklin et al., 2004).
Enzymatic Synthesis Applications
This compound is also involved in enzymatic synthesis processes. For instance, it has been used in the enzymatic synthesis of N-formyl aspartame, utilizing aqueous/organic biphasic systems. This method significantly increases yield and efficiency in producing compounds like N-formyl aspartame (Murakami et al., 1998).
Modification of Chemotactic Peptides
In research on human neutrophils, derivatives of chemotactic peptides, which include this compound, are used to study various cellular responses. These studies contribute to understanding how different chemical modifications impact biological activity, essential in immunological and pharmacological research (Spisani et al., 1986).
Safety And Hazards
As with any chemical compound, appropriate safety measures should be taken when handling it. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
Orientations Futures
The future directions of research would depend on the specific applications of the compound. It could be used in the synthesis of new drugs, materials, or other chemical compounds.
Please note that this is a general analysis based on similar compounds, and the specific details might vary for “N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester”.
Propriétés
IUPAC Name |
ethyl (2S)-3-[4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]-2-formamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30NO9.3CH3.Sn/c1-8-28-18(25)15(23-13-24)11-14-9-10-16(29-19(26)31-21(2,3)4)17(12-14)30-20(27)32-22(5,6)7;;;;/h10,12-13,15H,8,11H2,1-7H3,(H,23,24);3*1H3;/t15-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPLVBDUFBJGS-FWELSTJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C=C1[Sn](C)(C)C)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NO9Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-3,4-di-t-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



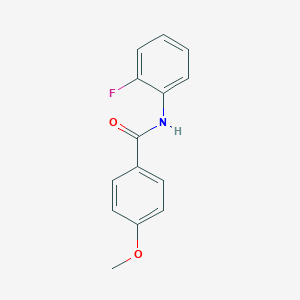
![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)


![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

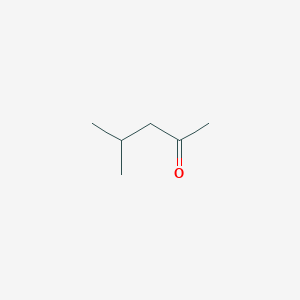
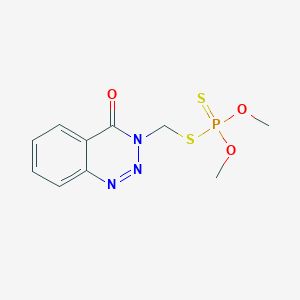
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

